Tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate
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Overview
Description
The compound with the identifier “Tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate” is known as 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary depending on the desired outcome .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
4-Methoxybicyclo[211]hexane-1-carboxylic acid has a wide range of scientific research applications It is used in chemistry for the synthesis of complex molecules and as a building block in organic synthesis In biology, it may be used as a probe to study biochemical pathwaysAdditionally, it is used in industrial research for the development of new materials and chemical processes .
Mechanism of Action
Comparison with Similar Compounds
4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid can be compared with other similar compounds in terms of its structure and reactivity. Similar compounds include other bicyclic carboxylic acids and methoxy-substituted bicyclic compounds. The uniqueness of 4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid lies in its specific bicyclic structure and the presence of a methoxy group, which can influence its chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 3-amino-3-(3-hydroxyoxetan-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)4-7(11)10(13)5-14-6-10/h7,13H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWNKSGGWAKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1(COC1)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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